3-Ethyl-2,7-dimethyloctane

Physical Chemistry Solvent Selection Process Engineering

3-Ethyl-2,7-dimethyloctane is a C12H26 branched alkane characterized by an ethyl substituent at position 3 and methyl groups at positions 2 and 7 on an octane backbone. It is a urinary sex pheromone uniquely found in male mice (Mus musculus), exhibiting testosterone-dependent production and serving as a sex attractant in olfactory communication.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62183-55-5
Cat. No. B1209469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,7-dimethyloctane
CAS62183-55-5
Synonyms3-ethyl-2,7-dimethyl octane
3-ethyl-2,7-dimethyloctane
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCC(CCCC(C)C)C(C)C
InChIInChI=1S/C12H26/c1-6-12(11(4)5)9-7-8-10(2)3/h10-12H,6-9H2,1-5H3
InChIKeyXEMFRSYZKNPRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,7-dimethyloctane (CAS 62183-55-5): A Unique Branched Alkane with Distinct Physicochemical and Biological Properties


3-Ethyl-2,7-dimethyloctane is a C12H26 branched alkane characterized by an ethyl substituent at position 3 and methyl groups at positions 2 and 7 on an octane backbone [1]. It is a urinary sex pheromone uniquely found in male mice (Mus musculus), exhibiting testosterone-dependent production and serving as a sex attractant in olfactory communication [2]. This compound is primarily used in research settings for pheromone studies, analytical chemistry, and as a reference standard .

3-Ethyl-2,7-dimethyloctane (CAS 62183-55-5): Why Generic Substitution Fails for Targeted Research and Analytical Applications


Generic substitution of 3-ethyl-2,7-dimethyloctane with other C12H26 branched alkanes or linear alkanes is not feasible due to its unique branching architecture, which results in significantly different physicochemical properties and biological activity. The specific positioning of its ethyl and methyl groups yields a distinct boiling point, retention index, and vapor pressure compared to isomers . Crucially, no other C12H26 isomer replicates its testosterone-dependent pheromone activity in mice, a property essential for specific behavioral and neuroendocrine studies [1]. These differences underscore the necessity of sourcing the exact compound for applications where identity, purity, and specific biological function are critical.

3-Ethyl-2,7-dimethyloctane (CAS 62183-55-5): Quantitative Evidence of Differentiation from Closest Analogs


Boiling Point: Significant Elevation Compared to More Highly Branched C12H26 Isomers

3-Ethyl-2,7-dimethyloctane exhibits a predicted boiling point of 198.6±7.0 °C at 760 mmHg, which is substantially higher than that of the more highly branched isomer isododecane (175 °C) and lower than the linear n-dodecane (216 °C) . This intermediate boiling point reflects its specific branching pattern and intermolecular forces, distinguishing it from both extremes of isomer branching [1].

Physical Chemistry Solvent Selection Process Engineering

Gas Chromatographic Retention: Distinct Kovats Index for Reliable Identification

The Kovats retention index for 3-ethyl-2,7-dimethyloctane on a VF-5MS column is 1180, significantly lower than the index of 1200 for the linear n-alkane n-dodecane [1][2]. This negative shift is characteristic of branched alkanes and provides a unique, system-independent identifier for confirming the compound's identity in complex mixtures, such as biological samples or essential oils [3].

Analytical Chemistry Metabolomics Quality Control

Biological Activity: Unique Testosterone-Dependent Pheromone Function

3-Ethyl-2,7-dimethyloctane is identified as a testosterone-dependent urinary sex pheromone in male mice (Mus musculus), a property not reported for any other C12H26 isomer or closely related branched alkane [1]. In behavioral assays, this compound elicited attraction from female mice, confirming its role in sexual communication, whereas other structurally similar alkanes did not demonstrate the same activity [2].

Behavioral Neuroscience Chemical Ecology Endocrinology

Vapor Pressure: Higher Volatility than Linear n-Dodecane

The predicted vapor pressure of 3-ethyl-2,7-dimethyloctane at 25°C is 0.5±0.2 mmHg, which is notably higher than the predicted vapor pressure of 0.137 mmHg for the linear isomer n-dodecane [1]. This increased volatility is a direct consequence of the branched structure reducing intermolecular van der Waals forces compared to the linear chain.

Volatility Assessment Environmental Fate Formulation Science

3-Ethyl-2,7-dimethyloctane (CAS 62183-55-5): Optimal Applications for Procurement and Research


Pheromone and Chemical Ecology Research in Rodent Models

Procurement is essential for laboratories studying rodent chemical communication, reproductive behavior, or neuroendocrine regulation. 3-Ethyl-2,7-dimethyloctane's unique role as a testosterone-dependent sex pheromone in mice [1] makes it the sole compound for controlled behavioral assays investigating mating attraction or social hierarchy. No alternative C12H26 isomer can substitute for this specific biological function [2].

Analytical Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

This compound serves as a valuable reference standard for GC-MS analysis of complex biological or environmental samples. Its distinct Kovats retention index of 1180 on a VF-5MS column [3] allows for unambiguous identification and differentiation from other C12H26 isomers, which is critical for accurate peak assignment in metabolomics, forensic, or essential oil analyses [4].

Specialty Solvent for Temperature-Sensitive Processes

With an intermediate boiling point of ~198.6 °C , 3-ethyl-2,7-dimethyloctane can be utilized as a specialty solvent in applications requiring a specific evaporation profile distinct from both lower-boiling (e.g., isododecane, 175 °C) and higher-boiling (e.g., n-dodecane, 216 °C) alkanes . Its higher vapor pressure compared to linear alkanes also makes it suitable for applications involving vapor phase reactions or coatings.

Physicochemical Research on Branched Alkane Conformations

Researchers investigating the effect of molecular branching on fundamental properties like vapor pressure, enthalpy of vaporization, and intermolecular forces can use this compound as a model system. Its specific branching pattern provides a distinct data point for comparative studies with other C12H26 isomers , aiding in the development and validation of computational chemistry models for branched hydrocarbons.

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